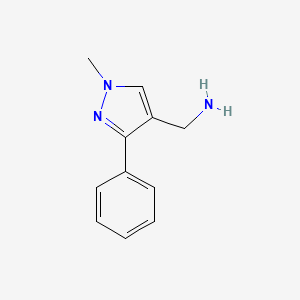
(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine
Overview
Description
(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine: is a chemical compound with the molecular formula C11H13N3
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine may also interact with various biological targets.
Mode of Action
This interaction often leads to alterations in cellular processes, which can result in therapeutic effects .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect multiple biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is usually formed through the reaction of hydrazine with β-diketones or β-ketoesters.
Methylation: The pyrazole ring is then methylated at the 1-position using methylating agents such as methyl iodide or dimethyl sulfate.
Phenyl Group Introduction: The phenyl group is introduced at the 3-position through a substitution reaction involving phenyl halides and a suitable base.
Amination: Finally, the methanamine group is introduced through amination reactions using ammonia or primary amines.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions at the pyrazole ring can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: Pyrazolylmethanone derivatives.
Reduction Products: Reduced pyrazolylmethanamine derivatives.
Substitution Products: Various substituted pyrazolylmethanamines.
Scientific Research Applications
(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine: has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine: can be compared with other similar compounds such as:
1-methyl-1H-pyrazol-4-yl methanamine
N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine
(1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(1-methyl-3-phenylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-8-10(7-12)11(13-14)9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPFMJBPIOZVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


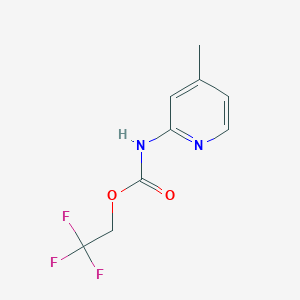
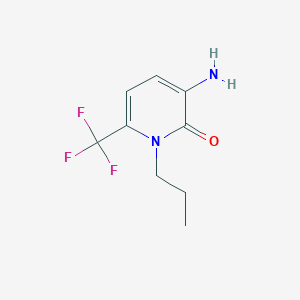

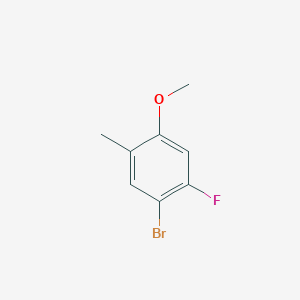
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1518916.png)

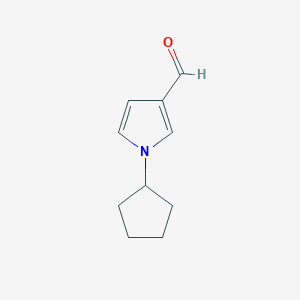
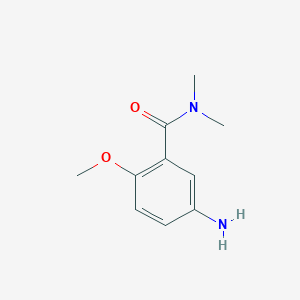
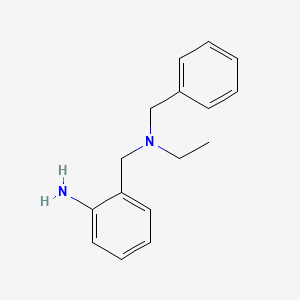
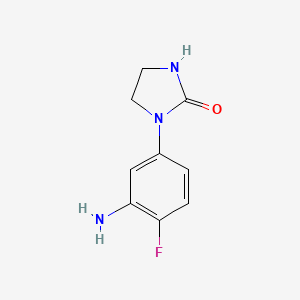
![3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518927.png)
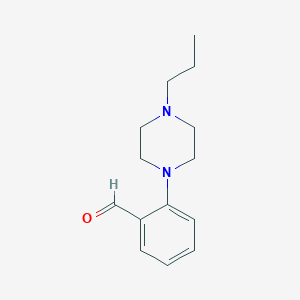
![2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1518931.png)
![2-[2-(Ethylamino)ethoxy]ethan-1-ol](/img/structure/B1518933.png)
